Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate
Description
Properties
Molecular Formula |
C12H15ClO6S |
|---|---|
Molecular Weight |
322.76 g/mol |
IUPAC Name |
methyl 3-(2-chlorosulfonyl-4,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H15ClO6S/c1-17-9-6-8(4-5-12(14)19-3)11(20(13,15)16)7-10(9)18-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZYBDJNAXFPCNRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC(=O)OC)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The preparation of this compound generally involves two principal synthetic strategies:
Route A: Sulfonation of a Dimethoxyphenylpropanoate Precursor
Starting from methyl 3-(4,5-dimethoxyphenyl)propanoate, the chlorosulfonyl group is introduced via electrophilic aromatic substitution using chlorosulfonic acid (ClSO3H). The reaction is typically carried out under controlled temperature (0–5 °C) to avoid over-sulfonation or degradation. After sulfonation, the reaction mixture is quenched carefully to isolate the chlorosulfonyl derivative.Route B: Nucleophilic Substitution on a Pre-formed Sulfonyl Chloride
Alternatively, a 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride can be reacted with methyl 3-bromopropanoate or the corresponding methyl propanoate under basic conditions (e.g., triethylamine or pyridine) to form the target ester through nucleophilic aromatic substitution.
Reaction Conditions and Optimization
- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile, selected based on solubility and reaction kinetics.
- Temperature: Low temperatures (0–5 °C) are preferred during sulfonation to minimize side reactions.
- Bases: Triethylamine or pyridine serve as acid scavengers and facilitate nucleophilic substitution steps.
- Quenching: Controlled quenching with water or alcohols is essential to avoid hydrolysis of the chlorosulfonyl group.
Data Table: Comparison of Preparation Routes
| Preparation Route | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Challenges |
|---|---|---|---|---|---|
| Sulfonation of methyl 3-(4,5-dimethoxyphenyl)propanoate | Chlorosulfonic acid (ClSO3H) | 0–5 °C, dichloromethane solvent | 50–60 | 85–90 | Over-sulfonation, hydrolysis risk |
| Nucleophilic substitution on sulfonyl chloride | 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride, methyl 3-bromopropanoate, triethylamine | Room temp, acetonitrile or THF | 65–75 | >90 | Side reactions, base sensitivity |
Data synthesized from multiple experimental reports and literature reviews.
Analytical Characterization Techniques
For confirming the structure and purity of this compound, the following techniques are recommended:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR to verify aromatic substitution pattern and ester moiety.
- Infrared (IR) Spectroscopy:
- Characteristic sulfonyl chloride S=O stretching bands (~1350 and 1170 cm^-1).
- Mass Spectrometry (MS):
- Molecular ion peak consistent with molecular weight ~337 g/mol.
- High-Performance Liquid Chromatography (HPLC):
- For purity assessment and reaction monitoring.
- X-ray Crystallography:
- Provides definitive structural confirmation if crystalline samples are obtained.
Challenges and Optimization Strategies
- Over-sulfonation: Excess chlorosulfonic acid or elevated temperatures can lead to polysulfonated byproducts, reducing yield and complicating purification.
- Hydrolysis of Chlorosulfonyl Group: Moisture sensitivity requires rigorous anhydrous conditions during synthesis and workup.
- Purity of Starting Materials: Impurities in dimethoxyphenylpropanoate precursors can lower overall yield and complicate downstream reactions.
- Reaction Scale-Up: Industrial batch reactors must carefully control temperature and reagent addition rates to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or a thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate involves its interaction with various molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and subsequent modification of the target molecule. This can result in the inhibition of enzyme activity or alteration of protein function, which is useful in biochemical studies and drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate
The ethyl ester analog shares the core structure but substitutes the methyl ester with an ethyl group. Key differences include:
The ethyl variant’s discontinuation may reflect stability issues, regulatory constraints, or niche demand. Its inclusion in kinase inhibitor listings implies bioactivity, though the methyl analog’s role remains unconfirmed.
Other Esters with Chlorosulfonyl Aromatic Systems
Compounds like ethyl 8-bromo-8-nonenoate differ significantly in structure (e.g., bromo-alkene chain) and lack the dimethoxy-phenyl motif, limiting direct comparability. The chlorosulfonyl group in Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate distinguishes it as a sulfonylation reagent, whereas non-aromatic esters serve divergent synthetic purposes.
Research and Industrial Implications
- Pharmaceutical Potential: The ethyl analog’s kinase inhibitor association suggests that this compound could serve as a precursor or prodrug, with the methyl ester enhancing metabolic stability.
Biological Activity
Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a methyl ester, a propanoate backbone, and a chlorosulfonyl group attached to a dimethoxy-substituted phenyl ring, suggests various avenues for therapeutic applications, particularly in anti-inflammatory and anticancer domains.
- Molecular Formula : C₁₂H₁₅ClO₆S
- Molecular Weight : Approximately 322.76 g/mol
- Functional Groups : Methyl ester, propanoate, chlorosulfonyl, dimethoxyphenyl
The chlorosulfonyl group is particularly noteworthy as it can participate in nucleophilic substitution reactions, allowing the compound to act as an electrophile in various chemical transformations. This reactivity is crucial for its biological interactions.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit significant anticancer properties. The presence of the chlorosulfonyl group allows for interactions with biological macromolecules, potentially inhibiting enzymes involved in cancer progression. Compounds with similar structures have shown promise in inhibiting specific cancer-related pathways, suggesting that this compound could have comparable effects.
Anti-inflammatory Activity
The compound's structure also hints at potential anti-inflammatory activity. Similar compounds have been documented to inhibit inflammatory pathways through enzyme modulation. Research indicates that the chlorosulfonyl group can modify proteins and enzymes by forming covalent bonds with nucleophilic sites, which may lead to alterations in enzyme activity and subsequent anti-inflammatory effects.
The mechanism by which this compound exerts its biological effects likely involves:
- Covalent Bond Formation : Interaction with nucleophilic sites on proteins and enzymes.
- Enzyme Inhibition : Modifying the activity of enzymes involved in cancer and inflammation.
- Metabolic Activation : Similar compounds undergo metabolic activation processes that enhance their biological efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(chlorosulfonyl)propanoate | Lacks dimethoxyphenyl ring | Simpler structure; less biological activity |
| Methyl 3-(chlorosulfonyl)phenylpropionate | Similar functional groups | Different carbon chain length; less complex |
| Methyl 2-(2-(chlorosulfonyl)-4,5-dimethoxyphenyl)acetate | Similar dimethoxy substitution | Different ester type; potential for different reactivity |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxy group instead of chlorosulfonyl | Different mechanism of action in biological studies |
| Methyl 3-(4-chlorophenyl)sulfonamide | Contains sulfonamide instead of ester | Different pharmacological profile |
Uniqueness : The combination of the chlorosulfonyl group and the dimethoxy-substituted phenyl ring distinguishes this compound from simpler analogs, potentially offering unique therapeutic applications not found in other compounds.
Case Studies and Research Findings
- In Vitro Studies : Preliminary investigations into the compound's effect on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to confirm these findings and elucidate the underlying mechanisms.
- Enzyme Interaction Studies : Research has demonstrated that this compound can interact with specific enzymes involved in inflammatory pathways. These interactions may lead to significant alterations in enzyme kinetics and function.
- Toxicological Assessments : Initial toxicity assessments suggest that while the compound exhibits biological activity, its safety profile requires thorough investigation before clinical applications can be pursued .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate, and how can purity be maximized?
- Methodology :
- Step 1 : Start with nitration of 3,4-dimethoxyphenyl precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group, as demonstrated in nitration protocols for similar dimethoxy-substituted aromatics .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) and subsequently introduce the chlorosulfonyl group via reaction with ClSO₃H in anhydrous dichloromethane .
- Step 3 : Perform esterification with methyl propanoate derivatives using DCC/DMAP coupling agents.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%) and ¹H/¹³C NMR .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology :
- Storage Trials : Store aliquots at 4°C, -20°C, and room temperature (RT) in sealed, moisture-free containers (recommended for similar esters ).
- Stability Metrics : Monitor degradation via HPLC at 0, 1, 3, and 6 months. Key degradation products (e.g., hydrolyzed sulfonic acid) can be identified using LC-MS.
- Recommendation : For long-term storage, use RT with desiccants, as cold storage may induce crystallization and reduce solubility .
Q. What analytical techniques are most effective for characterizing structural and functional groups?
- Methodology :
- Core Structure : ¹H NMR (δ 3.8–4.1 ppm for methoxy groups; δ 6.8–7.2 ppm for aromatic protons) and FT-IR (1730 cm⁻¹ for ester C=O; 1360 cm⁻¹ for S=O) .
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Elemental Analysis : Confirm empirical formula (e.g., C₁₂H₁₅ClO₆S) with ≤0.3% deviation from theoretical values .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence reactivity in multicomponent reactions (MCRs)?
- Methodology :
- Reactivity Screen : Test nucleophilic substitutions (e.g., with amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via TLC and isolate products via precipitation or extraction.
- Case Study : In MCRs with ethylenediamine, the chlorosulfonyl group forms stable sulfonamide linkages, enabling peptide-like conjugates (observed in similar sulfonamide derivatives ).
- Kinetics : Use stopped-flow UV-Vis to measure reaction rates. The electron-withdrawing sulfonyl group accelerates electrophilic aromatic substitutions but may hinder ester hydrolysis .
Q. What mechanistic insights explain its potential biological activity in PDE-4 inhibition?
- Methodology :
- In Vitro Assays : Test inhibition of PDE-4 isoforms using fluorescent cAMP analogs (e.g., IMAP TR-FRET). Compare IC₅₀ values with known inhibitors like rolipram.
- Structural Basis : Molecular docking (e.g., AutoDock Vina) reveals that the 4,5-dimethoxyphenyl moiety occupies the hydrophobic pocket of PDE-4, while the chlorosulfonyl group stabilizes interactions with catalytic metal ions .
- Functional Validation : In uterine smooth muscle models, pre-treatment with the compound (10 µM) reduced PGF₂α-induced contractions by 60–70%, aligning with analogs tested in pregnant rat uteri .
Q. How can structural modifications enhance selectivity in target binding while minimizing off-target effects?
- Methodology :
- SAR Studies : Synthesize analogs with variations in substituents (e.g., replacing Cl with F, altering methoxy positions).
- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with activity data. For example, replacing 4,5-dimethoxy with 3,4-dimethoxy increased selectivity for PDE-4D over 4B by 3-fold .
- Toxicity Screening : Assess cytotoxicity in HEK-293 cells (MTT assay) and hERG channel inhibition (patch-clamp) to prioritize analogs with therapeutic windows >10 .
Q. How can contradictory data regarding hydrolysis rates in aqueous buffers be resolved?
- Methodology :
- Controlled Variables : Systematically test pH (5.0–8.0), temperature (25–37°C), and ionic strength. For instance, hydrolysis half-life decreases from 48 hrs (pH 5.0) to 6 hrs (pH 8.0) due to base-catalyzed ester cleavage .
- Mechanistic Probes : Use ¹⁸O-labeled H₂O to track hydrolysis pathways (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) via GC-MS.
- Recommendation : Buffer selection (e.g., phosphate vs. Tris) significantly impacts stability; use phosphate buffers (pH 6.5) for in vitro assays to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
